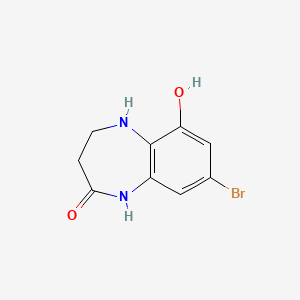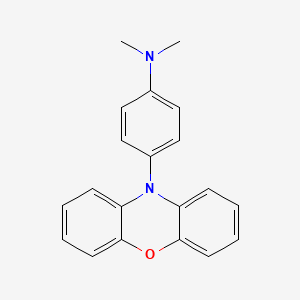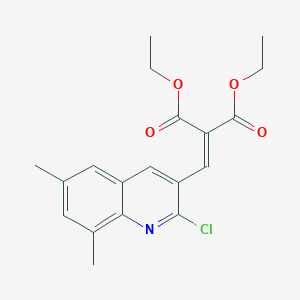
3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene is a compound that features an imidazole ring substituted with an ethyl group at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene, typically involves multi-step reactions. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . Another method includes the cycloaddition of benzimidates and azirines under mild conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, a ZnCl₂-catalyzed [3+2] cycloaddition reaction can be used to produce multisubstituted imidazoles . These methods are designed to be scalable and cost-effective for large-scale production.
化学反応の分析
Types of Reactions
3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the imidazole ring.
Common Reagents and Conditions
Oxidation: Catalytic HBr and DMSO are commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: TosMIC and various aldehydes and amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring .
科学的研究の応用
3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes .
類似化合物との比較
Similar Compounds
1,3-Diazole: Another imidazole derivative with similar biological activities.
2-Methylimidazole: Differing by the substitution pattern on the imidazole ring.
4,5-Diphenylimidazole: Featuring phenyl groups instead of trifluoromethyl.
Uniqueness
3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene is unique due to the presence of both an ethyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and bioavailability .
特性
分子式 |
C12H11F3N2 |
|---|---|
分子量 |
240.22 g/mol |
IUPAC名 |
2-ethyl-1-[3-(trifluoromethyl)phenyl]imidazole |
InChI |
InChI=1S/C12H11F3N2/c1-2-11-16-6-7-17(11)10-5-3-4-9(8-10)12(13,14)15/h3-8H,2H2,1H3 |
InChIキー |
SMEVPTOIBNQQAN-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CN1C2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'H-Spiro[dibenzo[b,d]silole-5,10'-dibenzo[b,e][1,4]azasiline]](/img/structure/B13718627.png)
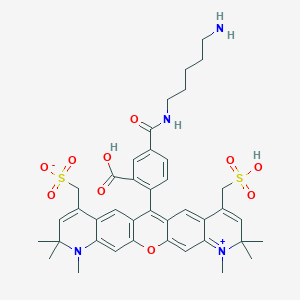
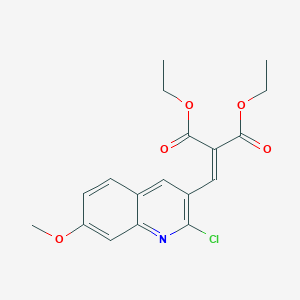


![3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B13718667.png)
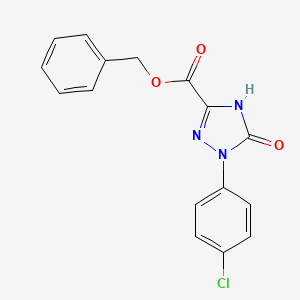
![3-Oxo-1-phenyl-3-[2'-(2'',3''-epoxypropoxy)-4'-benzyloxyphenyl]propene](/img/structure/B13718680.png)
